1-Aminocyclobutanecarboxylic acid

Description

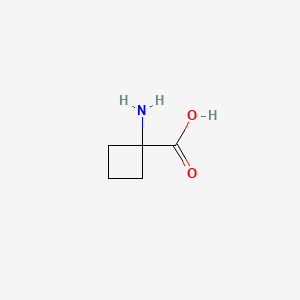

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVMQPGKVHSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176811 | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117259-24-2, 22264-50-2 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Function of 1-Aminocyclobutanecarboxylic Acid (ACBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC), also known as cycloleucine, is a cyclic, non-proteinogenic alpha-amino acid. Its rigid cyclobutane (B1203170) structure makes it a valuable tool in biochemical and pharmaceutical research.[1] While it has been explored for various roles, including as a non-metabolizable amino acid for studying cellular transport and as a potential tumor-seeking agent, its primary and most extensively studied biological function is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[2][3][4] This guide provides an in-depth overview of ACBC's mechanism of action, its physiological effects, and the experimental protocols used to characterize its function.

Core Mechanism of Action: NMDA Receptor Modulation

The predominant biological function of ACBC is its activity as a partial agonist at the glycine (B1666218) co-agonist binding site of the NMDA receptor's NR1 subunit.[4][5][6][7]

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 (NR1) and two GluN2 subunits.[8] For the receptor's ion channel to open, two distinct events must occur simultaneously:

-

The neurotransmitter glutamate must bind to the GluN2 subunit.

-

A co-agonist , typically glycine or D-serine, must bind to the GluN1 subunit.[9]

ACBC exerts its effect by competitively interacting with the glycine binding site.[2][10] By occupying this site, it prevents the binding of endogenous co-agonists like glycine. Although classified as a partial agonist, its efficacy is low enough that in the presence of full agonists, it functions as a competitive antagonist, blocking the glycine-dependent potentiation of NMDA receptor responses.[6][10] This antagonistic action prevents the influx of Ca²⁺ and Na⁺ ions through the channel, thereby downregulating NMDA receptor activity. This modulation of excitatory neurotransmission is the basis for its observed anticonvulsant properties in preclinical studies.[11]

Signaling Pathway at the NMDA Receptor

The following diagram illustrates the competitive antagonism of ACBC at the NMDA receptor glycine site.

Quantitative Pharmacological Data

The affinity of ACBC and its derivatives for the NMDA receptor is quantified using competitive radioligand binding assays. These experiments determine the concentration of the compound required to displace a specific radioligand from the receptor, yielding values such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). While specific binding affinities for the parent ACBC molecule are not consistently cited across literature, some 3-substituted derivatives of ACBC have been shown to be more potent NMDA antagonists than the standard reference antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[11]

For reference, data from such an assay would be presented as follows:

| Compound | Target Site | Radioligand | Preparation | IC₅₀ (μM) | Kᵢ (μM) |

| ACBC | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |

| Compound X | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |

| D-Serine | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |

Other Biological Functions

Beyond its primary role at the NMDA receptor, ACBC exhibits other biological activities of interest to researchers:

-

Inhibition of Methionine Adenosyltransferase: Also known as cycloleucine, ACBC acts as a competitive inhibitor of methionine adenosyltransferase, the enzyme responsible for synthesizing S-adenosylmethionine (SAM).[12] Since SAM is the universal methyl group donor, ACBC can be used experimentally to inhibit nucleic acid and protein methylation processes.[2][12]

-

Amino Acid Transport Studies: As a non-metabolizable amino acid, ACBC is a useful probe for studying amino acid transport systems in various tissues, including the kidneys and pancreas, without the confounding effects of metabolic breakdown.[2][13]

-

Tumor Imaging: Radiolabeled ACBC (e.g., with Carbon-11) has shown potential as a tumor-seeking agent for positron emission tomography (PET) imaging, as it is preferentially incorporated into several types of tumor cells.[3]

Experimental Protocols

Characterizing the interaction of compounds like ACBC with the NMDA receptor is fundamental. The following is a detailed methodology for a standard competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for the NMDA Glycine Site

Objective: To determine the binding affinity (Kᵢ) of 1-Aminocyclobutanecarboxylic acid (ACBC) for the glycine binding site of the NMDA receptor complex in rat brain tissue.

Key Materials:

-

Radioligand: [³H]Glycine or another suitable glycine-site radioligand (e.g., [³H]L-689,560).

-

Tissue Source: Fresh or frozen whole rat brain or cerebral cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Competitors:

-

Test Compound: 1-Aminocyclobutanecarboxylic acid (ACBC) at various concentrations.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 mM) of unlabeled glycine.

-

-

Equipment: 96-well microplates, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter.[14][15]

Methodology:

-

Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ~20 volumes of ice-cold Homogenization Buffer.[15] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15] d. Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step to wash the membranes. e. Resuspend the final pellet in Binding Buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[15] f. Store membrane aliquots at -80°C until use.

-

Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL Binding Buffer, 50 µL [³H]Glycine (at a fixed concentration, typically near its Kd), and 150 µL of the membrane preparation.[15] b. Non-Specific Binding (NSB) Wells: Add 50 µL of 1 mM unlabeled glycine, 50 µL [³H]Glycine, and 150 µL of the membrane preparation.[14] c. Test Compound Wells: Add 50 µL of ACBC solution (at serially diluted concentrations), 50 µL [³H]Glycine, and 150 µL of the membrane preparation.[14][15]

-

Incubation: a. Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation to reach binding equilibrium.[15]

-

Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. b. Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[15]

-

Quantification: a. Dry the filters and place them in scintillation vials with a scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: For each concentration, subtract the average CPM from the NSB wells from the CPM of the test wells.[14] b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the ACBC concentration. c. Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of ACBC that inhibits 50% of the specific binding of the radioligand.[14] d. Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Aminocyclobutane-1-carboxylic Acid | 1-Aminocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 6. Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Aminocyclobutanecarboxylic acid | NMDAR | iGluR | TargetMol [targetmol.com]

- 8. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Discovery of 1-Aminocyclobutanecarboxylic Acid

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic cyclic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane (B1203170) ring imposes conformational constraints that are valuable in the design of peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the initial discovery and synthesis of ACBC, its physicochemical properties, and its early biological evaluations, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

The Initial Synthesis of 1-Aminocyclobutanecarboxylic Acid

The first detailed synthesis of 1-aminocyclobutanecarboxylic acid was reported in 1963 by Rokuro Sudo and Shigehiro Ichihara in the Bulletin of the Chemical Society of Japan. Their approach involved a multi-step synthesis starting from diethyl 1,1-cyclobutanedicarboxylate, proceeding through a Hofmann rearrangement of 1-carbamoylcyclobutanecarboxylic acid.

Synthetic Workflow

The overall synthetic pathway reported by Sudo and Ichihara is depicted below. It begins with the hydrolysis of the diethyl ester, followed by the formation of a mono-amide, and finally, a Hofmann degradation to yield the desired amino acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-aminocyclobutanecarboxylic acid and its precursors.

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This procedure is adapted from established methods for the synthesis of the precursor to ACBC.

-

Preparation of Diethyl 1,1-cyclobutanedicarboxylate: Diethyl malonate is reacted with trimethylene chlorobromide or dibromide in the presence of sodium ethoxide in absolute ethanol (B145695). The reaction mixture is heated to maintain a temperature of 60-65°C. After the addition of sodium ethoxide is complete, the mixture is heated on a steam bath until neutral. The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by steam distillation.[1]

-

Saponification: The prepared diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

-

Isolation: After hydrolysis, the ethanol is removed by distillation, and the residue is evaporated to dryness. The resulting potassium salt is dissolved in water and acidified with hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.

-

Purification: The crude acid is purified by recrystallization from hot ethyl acetate (B1210297) to yield pure 1,1-cyclobutanedicarboxylic acid.[1]

Protocol 2: Synthesis of 1-Aminocyclobutanecarboxylic Acid (Sudo & Ichihara, 1963)

-

Preparation of 1-Carbamoylcyclobutanecarboxylic Acid:

-

A mixture of 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.1 mol) and thionyl chloride (26 g, 0.22 mol) is refluxed for 3 hours.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting acid chloride is dissolved in anhydrous ether and added dropwise to a cooled, concentrated aqueous ammonia solution (28%, 50 ml).

-

The resulting precipitate is collected, dissolved in a sodium bicarbonate solution, and washed with ether.

-

The aqueous solution is acidified with hydrochloric acid to precipitate 1-carbamoylcyclobutanecarboxylic acid. The product is recrystallized from hot water.

-

-

Hofmann Rearrangement:

-

A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 ml) is cooled to 0°C, and bromine (16 g, 0.1 mol) is added dropwise with stirring to prepare a sodium hypobromite solution.

-

To this solution, 1-carbamoylcyclobutanecarboxylic acid (14.3 g, 0.1 mol) is added in small portions.

-

The reaction mixture is stirred at 15-20°C for 30 minutes, then heated to 70-75°C for 1 hour.

-

The solution is cooled, and unreacted starting material is removed by filtration.

-

The filtrate is acidified with acetic acid, and the precipitated 1-aminocyclobutanecarboxylic acid is collected by filtration.

-

The crude product is recrystallized from a water-ethanol mixture.

-

Protocol 3: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This is a common procedure for protecting the amino group of ACBC for use in peptide synthesis.

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) is added at 0°C.[2]

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (4.5 g, 20.4 mmol) is added, and the reaction mixture is stirred for approximately 12 hours at room temperature.[2]

-

After the reaction is complete, the mixture is washed with ethyl acetate (30 mL) to remove impurities.

-

The aqueous layer is then acidified with 1N HCl to a pH of 2-3 and extracted with dichloromethane (B109758) (2 x 40 mL).[2]

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.[2]

Data Presentation

The following tables summarize the key quantitative data related to the discovery and characterization of 1-aminocyclobutanecarboxylic acid.

Table 1: Physicochemical Properties of 1-Aminocyclobutanecarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | Crystalline solid | Sudo & Ichihara, 1963 |

| Melting Point | 261°C (decomposes) | Sudo & Ichihara, 1963 |

Table 2: Summary of the Original Synthesis by Sudo and Ichihara (1963)

| Step | Starting Material | Product | Yield |

| 1 | 1,1-Cyclobutanedicarboxylic acid | 1-Carbamoylcyclobutanecarboxylic acid | 85% |

| 2 | 1-Carbamoylcyclobutanecarboxylic acid | 1-Aminocyclobutanecarboxylic acid | 75% |

Table 3: Spectroscopic Data for 1-Aminocyclobutanecarboxylic Acid

| Spectroscopy | Key Features | Source |

| Infrared (IR) | The original paper describes the IR spectrum as consistent with the amino acid structure, showing characteristic absorptions for amino and carboxyl groups. | Sudo & Ichihara, 1963 |

| A modern FTIR spectrum shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. | [4] |

Table 4: Early Biological Activity Data

| Biological Target | Assay | Result | Source |

| Tumor Tissue Uptake | In vivo distribution in rats and hamsters | Preferential incorporation into several tumor types. | [2] |

| Maximum tissue concentration reached within 30 minutes post-injection. | [2] | ||

| Total excretion was low (3.6% in 2 hours). | [2] | ||

| NMDA Receptor | Not specified in early reports | Identified as a partial agonist at the glycine (B1666218) site. | [5] |

Biological Significance and Mechanism of Action

The discovery of 1-aminocyclobutanecarboxylic acid's biological activity has been pivotal to its continued study. Its primary mechanism of action involves the modulation of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon activation, and with sufficient membrane depolarization to relieve a magnesium ion (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Ca²⁺. This calcium influx triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

1-Aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5] By competing with endogenous glycine, it can modulate the receptor's activity. Depending on the concentration of the full agonist (glycine), ACBC can act as a functional antagonist, reducing the overall activation of the NMDA receptor.

Early Applications in Research

-

Tumor Imaging: In the late 1970s, radiolabeled ACBC, specifically ¹¹C-ACBC, was investigated as a potential tumor-seeking agent for positron emission tomography (PET).[2] Studies showed that it was preferentially taken up by various tumor types in animal models, with rapid blood clearance, making it a promising candidate for diagnostic imaging.[2]

-

Peptide Chemistry: The rigid cyclobutane structure of ACBC makes it a valuable tool for creating conformationally constrained peptides. By the 1990s, researchers were incorporating ACBC into peptide sequences to induce specific secondary structures, such as β-turns and helices.[6] These conformationally defined peptides are instrumental in studying peptide-receptor interactions and in the development of metabolically stable peptide-based drugs.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminocyclobutane-1-carboxylic Acid | 1-Aminocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives represent a critical class of constrained amino acids with significant applications in medicinal chemistry and drug development. Their rigid cyclobutane (B1203170) scaffold imparts unique conformational properties to peptides and small molecule drugs, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing ACBC derivatives, detailed experimental protocols for key transformations, and a summary of their applications as bioactive agents. The guide focuses on practical methodologies, quantitative data analysis, and the biological signaling pathways influenced by these compounds.

Introduction

The incorporation of non-proteinogenic amino acids into therapeutic agents is a well-established strategy to overcome the limitations of native peptides and small molecules, such as poor bioavailability and rapid degradation. 1-Aminocyclobutanecarboxylic acid (ACBC) offers a rigid four-membered ring that restricts the conformational freedom of the molecule, a desirable attribute in rational drug design. This conformational constraint can lead to improved binding affinity for biological targets and enhanced resistance to enzymatic degradation.

ACBC derivatives have demonstrated significant potential in various therapeutic areas. They have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurological disorders, as succinate (B1194679) dehydrogenase (SDH) inhibitors with applications in agriculture and oncology, and as positron emission tomography (PET) imaging agents for the diagnosis and monitoring of cancer. This guide will delve into the synthetic methodologies that enable the exploration of this versatile chemical space.

Core Synthetic Strategies for the 1-Aminocyclobutanecarboxylic Acid Scaffold

The synthesis of the 1-aminocyclobutanecarboxylic acid core and its derivatives can be broadly categorized into three main approaches: photochemical [2+2] cycloadditions, Hofmann rearrangement of cyclobutane carboxamides, and transition metal-mediated cyclizations.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and direct method for the construction of the cyclobutane ring. This reaction typically involves the irradiation of an alkene, often in the presence of a photosensitizer, to generate an excited state that undergoes cycloaddition with another alkene. For the synthesis of ACBC precursors, this often involves the reaction of a dehydroamino acid derivative with a suitable alkene, such as styrene.

dot

The Enigmatic Stereochemistry of 1-Aminocyclobutanecarboxylic Acid: A Deep Dive into its Biological Activity at the NMDA Receptor

For Immediate Release

[City, State] – [Date] – 1-Aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained analog of the neurotransmitter glycine (B1666218), has emerged as a significant modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth analysis of the biological activity of ACBC, with a particular focus on the yet-to-be-fully-elucidated differential roles of its (R)- and (S)-enantiomers. While existing research confirms ACBC as a partial agonist at the glycine co-agonist site of the NMDA receptor, a comprehensive understanding of its stereospecific interactions and downstream signaling effects remains an active area of investigation.

Introduction: The NMDA Receptor and the Role of Glycine Co-agonists

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor complex offers a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Partial agonists at this site, such as ACBC, are of particular interest as they can modulate receptor activity without causing the excitotoxicity associated with full agonists.

1-Aminocyclobutanecarboxylic Acid (ACBC) as a Partial Agonist

Biochemical and electrophysiological studies have established that racemic ACBC acts as a partial agonist at the glycine site of the NMDA receptor. It is considered a lower efficacy partial agonist compared to other glycine site modulators like D-cycloserine. This partial agonism allows ACBC to fine-tune NMDA receptor activity, potentially offering a therapeutic window for conditions characterized by either hypo- or hyper-glutamatergic states.

A study comparing the effects of D-cycloserine and racemic ACBC on NMDA receptor-mediated postsynaptic responses revealed that ACBC has a more pronounced effect on reducing the decay time of these responses, while also decreasing the peak amplitude, a characteristic of lower efficacy partial agonism.

The Unresolved Question: Stereospecific Activity of (R)- and (S)-ACBC

A significant gap in the current understanding of ACBC's pharmacology lies in the differential biological activities of its individual (R)- and (S)-enantiomers. The majority of published studies have utilized the racemic mixture of ACBC, leaving the specific contributions of each stereoisomer largely unknown.

Data Presentation: Quantitative Analysis of ACBC Enantiomers

| Enantiomer | Target | Assay Type | Ki (nM) | EC50/IC50 (µM) | Efficacy (%) | Reference |

| (R)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Binding Assay | Data Not Available | Data Not Available | Data Not Available | N/A |

| (S)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Binding Assay | Data Not Available | Data Not Available | Data Not Available | N/A |

| (R)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Functional Assay | N/A | Data Not Available | Data Not Available | N/A |

| (S)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Functional Assay | N/A | Data Not Available | Data Not Available | N/A |

Experimental Protocols for Investigating ACBC Enantiomers

To elucidate the stereospecific activity of ACBC enantiomers, the following established experimental protocols can be employed.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of each enantiomer for the glycine binding site on the NMDA receptor.

Objective: To measure the displacement of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) by unlabeled (R)-ACBC and (S)-ACBC.

Materials:

-

Rat cortical membranes (or cell lines expressing NMDA receptors)

-

[³H]MDL 105,519 (or other suitable radioligand)

-

(R)-1-Aminocyclobutanecarboxylic acid

-

(S)-1-Aminocyclobutanecarboxylic acid

-

Glycine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate a fixed concentration of [³H]MDL 105,519 with varying concentrations of the unlabeled enantiomers ((R)-ACBC or (S)-ACBC) in the presence of the membrane preparation.

-

For non-specific binding, incubate the radioligand and membranes with a saturating concentration of unlabeled glycine.

-

After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology can be used to measure the functional effects of the ACBC enantiomers on NMDA receptor-mediated currents.

Objective: To determine the potency (EC50) and efficacy of (R)-ACBC and (S)-ACBC in potentiating NMDA receptor currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subtypes.

-

Patch-clamp rig with amplifier and data acquisition system.

-

External solution containing NMDA and varying concentrations of the ACBC enantiomers.

-

Internal pipette solution.

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron or oocyte.

-

Apply a saturating concentration of NMDA to elicit a baseline current.

-

Co-apply varying concentrations of either (R)-ACBC or (S)-ACBC with NMDA.

-

Record the potentiation of the NMDA-evoked current at each concentration.

-

Plot the concentration-response curve and fit with a suitable equation to determine the EC50 and maximal efficacy for each enantiomer.

Signaling Pathways and Logical Relationships

The activation of NMDA receptors by glutamate and a glycine co-agonist initiates a cascade of intracellular signaling events, primarily mediated by the influx of Ca²⁺. The differential efficacy of the ACBC enantiomers, once determined, would likely translate to distinct downstream signaling profiles.

Below are diagrams illustrating the general NMDA receptor signaling pathway and a proposed experimental workflow for comparing the enantiomers.

Caption: General signaling pathway following NMDA receptor activation by glutamate and an ACBC enantiomer.

Caption: Proposed experimental workflow for characterizing the biological activity of ACBC enantiomers.

Future Directions and Conclusion

The elucidation of the stereospecific biological activities of (R)- and (S)-1-aminocyclobutanecarboxylic acid is a critical next step in understanding the therapeutic potential of this compound. Future research should focus on:

-

Stereoselective Synthesis and Pharmacological Evaluation: The synthesis and purification of the individual enantiomers are paramount for conducting definitive pharmacological studies.

-

Quantitative In Vitro Characterization: Comprehensive binding and functional assays are required to determine the affinity, potency, and efficacy of each enantiomer at various NMDA receptor subtypes.

-

In Vivo Studies: Preclinical studies in animal models of relevant neurological and psychiatric disorders will be essential to assess the therapeutic potential and side-effect profiles of the individual enantiomers.

physical and chemical properties of 1-Aminocyclobutanecarboxylic acid

An in-depth guide on the physical, chemical, and biological properties of 1-Aminocyclobutanecarboxylic Acid, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and neuroscience. Its rigid cyclobutane (B1203170) ring imparts conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules[1]. Notably, ACBC is recognized for its activity as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system[2]. This guide provides a comprehensive overview of the physical and chemical properties of ACBC, detailed experimental protocols for their determination, and an exploration of its role in NMDA receptor signaling.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 1-Aminocyclobutanecarboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-aminocyclobutane-1-carboxylic acid | [3] |

| Synonyms | ACBC, 1-Amino-1-cyclobutanecarboxylic acid | [4] |

| CAS Number | 22264-50-2 | [4] |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 261 °C (decomposes) | |

| Solubility | Soluble in water. | [5] |

| pKa Values | See Section 3.2 for determination protocol. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of 1-Aminocyclobutanecarboxylic acid.

Determination of Aqueous Solubility

This protocol outlines a method to quantify the solubility of 1-Aminocyclobutanecarboxylic acid in water at a given temperature.

Principle: A saturated solution of the compound is prepared, and the concentration of the dissolved solid is determined gravimetrically after evaporation of the solvent.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Distilled water

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of 1-Aminocyclobutanecarboxylic acid to a known volume of distilled water in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the compound (e.g., 80-100 °C).

-

Once the water has completely evaporated, cool the dish in a desiccator and weigh it again.

-

The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL.

Determination of pKa Values by Titration

This protocol describes the determination of the acid dissociation constants (pKa) for the carboxylic acid and amino groups of 1-Aminocyclobutanecarboxylic acid using acid-base titration.

Principle: The pKa values correspond to the pH at the half-equivalence points in a titration curve of the amino acid with a strong base[6].

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of 1-Aminocyclobutanecarboxylic acid and dissolve it in a known volume of distilled water.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

If starting from the fully protonated form, titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH shows a sharp increase and then levels off.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The first pKa (pKa₁) corresponds to the pH at the midpoint of the first buffer region (halfway to the first equivalence point).

-

The second pKa (pKa₂) corresponds to the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of 1-Aminocyclobutanecarboxylic acid by observing the magnetic properties of its atomic nuclei.

Protocol (for ¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of 1-Aminocyclobutanecarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, due to its solubility in water). Transfer the solution to an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Principle: FTIR spectroscopy identifies the functional groups present in 1-Aminocyclobutanecarboxylic acid by measuring the absorption of infrared radiation.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of 1-Aminocyclobutanecarboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[7].

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Principle: Mass spectrometry measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight and elemental composition of 1-Aminocyclobutanecarboxylic acid.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 1-Aminocyclobutanecarboxylic acid in a suitable solvent (e.g., water or methanol).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathways

1-Aminocyclobutanecarboxylic acid is a known partial agonist at the glycine co-agonist site of the NMDA receptor[2]. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.

Upon binding of glutamate and 1-Aminocyclobutanecarboxylic acid (acting as a glycine mimetic), the NMDA receptor channel opens, allowing the influx of Ca²⁺ and Na⁺ into the neuron and the efflux of K⁺. The influx of Ca²⁺ is a critical event that triggers a cascade of downstream signaling pathways.

Experimental Workflow for Biological Activity Assessment

To study the effects of 1-Aminocyclobutanecarboxylic acid on NMDA receptor function, various experimental approaches can be employed. A common workflow involves electrophysiological recordings from neurons or cell lines expressing NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ion currents flowing through NMDA receptors in the membrane of a single cell in response to the application of 1-Aminocyclobutanecarboxylic acid.

General Workflow:

-

Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.

-

Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.

-

Patch Pipette: Pull a glass micropipette and fill it with an appropriate intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Drug Application: Perfuse the cell with an extracellular solution containing a known concentration of glutamate and varying concentrations of 1-Aminocyclobutanecarboxylic acid.

-

Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier and data acquisition software.

Conclusion

1-Aminocyclobutanecarboxylic acid is a valuable chemical tool for probing the function of NMDA receptors. A thorough understanding of its physical, chemical, and biological properties, facilitated by the experimental protocols outlined in this guide, is essential for its effective application in research and drug development. The provided methodologies and workflows serve as a foundational resource for scientists investigating the therapeutic potential of modulating NMDA receptor activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Aminocyclobutane-1-carboxylic Acid | 1-Aminocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]

- 5. 98071-16-0 CAS MSDS (1-Aminocyclobutanecarboxylic Acid Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. drawellanalytical.com [drawellanalytical.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 1-Aminocyclobutanecarboxylic acid, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug design. Understanding its three-dimensional arrangement at the atomic level is crucial for comprehending its biological activity and for the rational design of novel therapeutics. This document summarizes the key crystallographic data, outlines the experimental procedures for its determination, and presents a logical workflow for such a study.

Crystallographic Data Summary

The crystal structure of 1-Aminocyclobutanecarboxylic acid was first determined by K. K. Chacko and R. Zand and reported in 1973. The following tables provide a comprehensive summary of the crystallographic data obtained from the Crystallography Open Database (COD) entry 2239030.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₉NO₂ |

| Formula Weight | 115.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.73(1) Å |

| b | 10.38(1) Å |

| c | 7.58(1) Å |

| α | 90° |

| β | 108.0(1)° |

| γ | 90° |

| Volume | 578.9 ų |

| Z | 4 |

| Calculated Density | 1.32 g/cm³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.2831(4) | 0.2312(3) | 0.4449(4) | 0.045(1) |

| O2 | 0.0487(4) | 0.2588(3) | 0.2372(4) | 0.044(1) |

| N1 | 0.3201(5) | 0.4550(4) | 0.2359(5) | 0.038(1) |

| C1 | 0.2081(6) | 0.3396(4) | 0.1772(6) | 0.030(1) |

| C2 | 0.2604(7) | 0.2974(5) | -0.0101(7) | 0.039(1) |

| C3 | 0.1031(8) | 0.3458(6) | -0.1408(7) | 0.048(2) |

| C4 | -0.0261(7) | 0.4190(5) | -0.0248(7) | 0.044(2) |

| C5 | 0.1873(6) | 0.2917(4) | 0.3228(6) | 0.031(1) |

Experimental Protocols

The following sections describe the methodologies typically employed for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like 1-Aminocyclobutanecarboxylic acid, based on standard practices from the era of the original study and modern refinements.

Synthesis of 1-Aminocyclobutanecarboxylic Acid

A common synthetic route to 1-Aminocyclobutanecarboxylic acid is the Bucherer-Bergs synthesis or a variation thereof.

Materials:

-

Cyclobutanone

-

Potassium cyanide (KCN)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

Procedure:

-

Hydantoin (B18101) Formation: A mixture of cyclobutanone, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol) is heated in a sealed vessel. This reaction forms the spirohydantoin derivative of cyclobutane.

-

Hydrolysis: The resulting hydantoin is hydrolyzed under basic conditions, typically by refluxing with a strong base such as sodium hydroxide. This opens the hydantoin ring to yield the sodium salt of 1-aminocyclobutanecarboxylic acid.

-

Neutralization and Isolation: The reaction mixture is cooled and acidified with a strong acid like hydrochloric acid to the isoelectric point of the amino acid. This causes the zwitterionic 1-aminocyclobutanecarboxylic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as aqueous ethanol, to yield pure crystals of 1-Aminocyclobutanecarboxylic acid.

Single Crystal Growth

The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step.

Method: Slow Evaporation

-

Saturated Solution Preparation: A saturated solution of purified 1-Aminocyclobutanecarboxylic acid is prepared in a suitable solvent (e.g., a mixture of water and ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot, saturated solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is placed in a clean, dust-free container, which is then loosely covered to allow for the slow evaporation of the solvent at a constant, controlled temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals should form. A well-formed crystal with sharp edges and clear faces is carefully selected and harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Data Collection:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Diffractometer: Data is collected using a four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω-scans).

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied if necessary.

Structure Solution and Refinement:

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refinement converges to a stable R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

Caption: Workflow from synthesis to crystal structure determination.

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid (CAS 22264-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, has garnered significant interest in the scientific community for its diverse biological activities and applications. This technical guide provides a comprehensive overview of ACBC, encompassing its chemical and physical properties, detailed synthesis protocols, and its multifaceted roles in neuroscience and oncology. The document elucidates its mechanism of action as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and its utility as a positron emission tomography (PET) imaging agent for tumor detection. Furthermore, this guide delves into its application as a constrained amino acid in peptide synthesis and its emerging potential as a succinate (B1194679) dehydrogenase inhibitor. Experimental protocols for its synthesis and key biological assays are detailed to facilitate further research and development.

Chemical and Physical Properties

1-Aminocyclobutanecarboxylic acid is a white, crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22264-50-2 | [1] |

| Molecular Formula | C5H9NO2 | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| Melting Point | 261 °C (decomposes) | [1][3] |

| Water Solubility | Soluble up to 100 mM | [1][4] |

| pKa | 2.38 ± 0.20 (Predicted) | [1] |

| Appearance | White powder/solid | [1][3] |

| InChI Key | FVTVMQPGKVHSEY-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(C1)(C(=O)O)N | [3] |

Synthesis Protocols

Several methods for the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives have been reported. Below are detailed protocols for common synthetic routes.

Synthesis from 1-Carbamoyl-cyclobutanecarboxylic Acid

This method involves the Hofmann rearrangement of a cyclic amide.

Experimental Protocol:

-

Dissolve 1-carbamoyl-cyclobutanecarboxylic acid (1.43 g, 10.0 mmol) in a water-ice bath under a nitrogen atmosphere.

-

Slowly add 1N aqueous NaOH solution (10 mL, 10.0 mmol).

-

Slowly add NaOCl solution (10-13%, 9.0 mL, ~15.0 mmol) and stir the reaction mixture for 1 hour at 5 °C.

-

Slowly add 10N NaOH solution (2.0 mL, 20 mmol), ensuring the reaction temperature remains below 20 °C.

-

Stir the mixture at 15-25 °C for 3 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, the product can be isolated and purified using standard techniques.[4]

Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol describes the protection of the amino group of ACBC with a tert-butoxycarbonyl (Boc) group, a common step for its use in peptide synthesis.[5][6]

Experimental Protocol:

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).[6]

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (4.5 g, 20.4 mmol).[6]

-

Stir the reaction mixture at room temperature for approximately 12 hours, monitoring for the complete conversion of the starting material.[6]

-

Wash the reaction mixture with ethyl acetate (B1210297) (30 mL) to remove impurities.[6]

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.[6]

-

Extract the product with dichloromethane (B109758) (2 x 40 mL).[6]

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.[6]

-

Purify the crude residue by silica (B1680970) gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[6]

Caption: Workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.

Biological Activity and Mechanism of Action

NMDA Receptor Modulation

The primary biological activity of 1-aminocyclobutanecarboxylic acid is its function as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][7] The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

ACBC mimics glycine at its binding site on the GluN1 subunit of the NMDA receptor, but it elicits a submaximal response compared to the full agonists. This partial agonism allows ACBC to modulate NMDA receptor activity, which can have neuroprotective and anticonvulsant effects.[5][8] Derivatives of ACBC have been synthesized and shown to be potent and selective NMDA receptor antagonists, with some exhibiting greater potency than the standard antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[5]

Caption: ACBC as a partial agonist at the NMDA receptor glycine site.

Experimental Protocol: NMDA Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of ACBC for the glycine binding site of the NMDA receptor.

-

Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.

-

Radioligand: Use a radiolabeled antagonist for the glycine site, such as [³H]L-689,560.

-

Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of ACBC.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of ACBC (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Interaction with Glycine Transporters

Glycine concentrations in the synaptic cleft are regulated by glycine transporters (GlyT1 and GlyT2).[9] GlyT1, found on glial cells and neurons, is particularly important for modulating glycine levels at glutamatergic synapses.[10] While ACBC's primary role is at the NMDA receptor, its structural similarity to glycine suggests a potential interaction with these transporters, which could indirectly influence NMDA receptor function. However, detailed studies on the specific interaction of ACBC with glycine transporters are less common compared to its direct receptor activity.

Succinate Dehydrogenase Inhibition

Recent research has explored derivatives of 1-aminocyclobutanecarboxylic acid as potential inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[11][12] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH can have applications in agriculture (as fungicides) and potentially in medicine. Certain ACBC derivatives have shown promising antifungal activity by targeting SDH.[11][13]

Experimental Protocol: Succinate Dehydrogenase Activity Assay

A spectrophotometric assay can be used to measure the inhibitory effect of ACBC derivatives on SDH activity.

-

Enzyme Source: Isolate mitochondria or submitochondrial particles containing SDH.

-

Assay Buffer: Prepare a suitable buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Inhibitor: Add varying concentrations of the ACBC derivative to be tested.

-

Reaction Initiation: Initiate the reaction by adding the enzyme source.

-

Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Applications in Research and Drug Development

Positron Emission Tomography (PET) Imaging

Radiolabeled ACBC, particularly with carbon-11 (B1219553) ([¹¹C]ACBC), is utilized as a PET tracer for tumor imaging.[6][14] Cancer cells often exhibit increased amino acid transport and metabolism. [¹¹C]ACBC is preferentially taken up by tumor cells, allowing for their visualization and the assessment of tumor recurrence.[14] Studies have shown that [¹¹C]ACBC PET can be advantageous over other imaging modalities like FDG-PET, CT, or MRI in detecting recurrent brain tumors.[14]

Experimental Protocol: Synthesis of [¹¹C]ACBC and Preclinical PET Imaging

Synthesis of [¹¹C]ACBC:

A common method for the synthesis of [¹¹C]ACBC is a modified Bücherer-Strecker synthesis.

-

[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ using a cyclotron.

-

Grignard Reaction: Trap the [¹¹C]CO₂ and react it with a suitable Grignard reagent to form a carboxylated intermediate.

-

Cyclization and Amination: Subsequent reaction steps lead to the formation of the cyclobutane (B1203170) ring and the introduction of the amino group.

-

Purification: Purify the final [¹¹C]ACBC product using high-performance liquid chromatography (HPLC).[6] The entire synthesis and purification process is typically automated and completed within a short timeframe due to the short half-life of carbon-11 (approximately 20.4 minutes).[6]

Caption: Workflow for preclinical PET imaging with [¹¹C]ACBC.

Preclinical PET Imaging Workflow:

-

Animal Model: Utilize a relevant preclinical animal model of cancer.

-

Tracer Administration: Administer the synthesized [¹¹C]ACBC intravenously.

-

Uptake Phase: Allow for a period of tracer uptake and distribution.

-

Imaging: Perform a PET/CT scan to acquire images of tracer distribution.

-

Image Analysis: Reconstruct the images and perform quantitative analysis, such as calculating the Standardized Uptake Value (SUV), to assess tumor uptake of the tracer.

Peptide Synthesis

The rigid cyclobutane ring of ACBC makes it a valuable building block for creating conformationally constrained peptides.[15] Incorporating ACBC into a peptide sequence can induce specific secondary structures, such as β-turns and helices.[15] This conformational restriction can lead to peptides with enhanced biological activity, selectivity, and stability against enzymatic degradation. For instance, ACBC has been incorporated into analogs of the immunomodulatory peptide tuftsin, resulting in compounds with increased potency and resistance to hydrolysis.[7][16]

Experimental Protocol: Incorporation of ACBC into Peptides

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate ACBC.

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (acid or amide).

-

Protecting Groups: Use N-α-Fmoc or N-α-Boc protected ACBC.

-

Coupling: Couple the protected ACBC to the growing peptide chain on the solid support using standard coupling reagents (e.g., HBTU, HATU).

-

Deprotection: Remove the N-terminal protecting group to allow for the coupling of the next amino acid.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the final peptide using reverse-phase HPLC.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| [¹¹C]ACBC Synthesis Yield | 55% (chemical yield) | Modified Bücherer-Strecker technique | [6] |

| [¹¹C]ACBC Synthesis Time | ~40 minutes | Including synthesis and purification | [6] |

| Tumor-to-Gray Matter Ratio ([¹¹C]ACBC PET) | 5.0 | Recurrent brain tumors | [14] |

| ACBC Derivative (A21) EC50 | 0.03 mg/L | Antifungal activity against Rhizoctonia solani | [11][13] |

| ACBC Derivative (A21) EC50 | 0.04 mg/L | Antifungal activity against Botrytis cinerea | [11][13] |

| ACBC Derivative (A20) IC50 | 3.73 µM | Inhibition of porcine succinate dehydrogenase | [11][13] |

Conclusion

1-Aminocyclobutanecarboxylic acid is a versatile molecule with significant implications for both basic research and clinical applications. Its role as a modulator of the NMDA receptor provides a basis for the development of novel therapeutics for neurological disorders. Furthermore, its utility as a PET imaging agent in oncology highlights its importance in diagnostics and treatment monitoring. The incorporation of ACBC into peptides offers a strategy for designing more potent and stable peptide-based drugs. Emerging research into its derivatives as enzyme inhibitors opens up new avenues for therapeutic and agricultural applications. This technical guide provides a foundational resource for scientists and researchers to further explore and harness the potential of this unique cyclic amino acid.

References

- 1. In-house development of an optimized synthetic module for routine [11C]acetate production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 12. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice [frontiersin.org]

The Pivotal Role of 1-aminocyclopropane-1-carboxylic acid (ACC) in Plant Biology: More Than Just an Ethylene Precursor

Note: This technical guide focuses on 1-aminocyclopropane-1-carboxylic acid (ACC) , the well-established precursor of the plant hormone ethylene (B1197577). It is presumed that the query regarding "1-Aminocyclobutanecarboxylic acid" was a reference to this molecule, as ACC is the compound with a significant and extensively documented biological role in plants.

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that holds a central position in plant physiology. Primarily recognized as the immediate precursor to ethylene, a key gaseous hormone, ACC's role extends beyond simple biosynthesis.[1][2] Emerging research has illuminated ACC's function as a signaling molecule in its own right, with ethylene-independent pathways that influence various developmental processes.[3][4] This technical guide provides an in-depth exploration of ACC's biological functions, from its synthesis and conversion to ethylene to its independent signaling activities and its role in plant stress responses. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

ACC and the Ethylene Biosynthesis Pathway

The production of ethylene in higher plants is a tightly regulated process, with ACC at its core. The pathway begins with the amino acid methionine and proceeds through two dedicated enzymatic steps.[1][2][5]

-

ACC Synthase (ACS): The first committed and generally rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to ACC, catalyzed by ACC synthase (ACS).[6][7] This enzyme is encoded by a multigene family, allowing for differential regulation in response to a wide array of developmental and environmental cues.[8][9]

-

ACC Oxidase (ACO): In the final step, ACC is oxidized to ethylene by ACC oxidase (ACO).[10] This reaction requires oxygen and is also subject to regulation, sometimes becoming the rate-limiting step in certain tissues or conditions.[10][11]

The regulation of this pathway occurs at multiple levels, including transcriptional control of ACS and ACO genes and post-translational modifications that affect the stability and activity of the ACS proteins.[12][13]

Visualization of the Ethylene Biosynthesis Pathway

Caption: The core pathway of ethylene biosynthesis in plants.

Quantitative Data on ACC and its Related Enzymes

The following tables summarize key quantitative data related to ACC and the enzymes involved in its metabolism.

Table 1: Enzyme Kinetics of ACC Oxidase (ACO) Isoforms from Arabidopsis thaliana

| ACO Isoform | Vmax (nmol ethylene/nmol ACO ± SE) | Km (μM ACC ± SE) |

| ACO1 | 4.67 ± 0.26 | 33.33 ± 14.82 |

| ACO2 | Not specified | Not specified |

| ACO3 | Not specified | Not specified |

| ACO4 | Not specified | Not specified |

| ACO5 | Not specified | Not specified |

| Data derived from in vitro activity assays of recombinant ACO proteins.[14] |

Table 2: Kinetic Parameters for ACC Oxidase from Apple Fruit

| Substrate/Cofactor | Km or Ka Value |

| ACC | 51 µM |

| Ascorbate | 2.3 mM |

| Bicarbonate (HCO₃⁻) | 4.9 mM |

| Data from purified native ACCO from apple fruit.[15] |

Table 3: Gene Expression Changes in Arabidopsis Roots in Response to ACC Treatment

| Treatment | Number of Upregulated Genes | Number of Downregulated Genes |

| 5µM ACC for 3 hours | 166 | 74 |

| Data from CATMA microarray analysis of Arabidopsis roots.[16][17] |

ACC as a Signaling Molecule

Recent evidence has established that ACC can function as a signaling molecule independently of ethylene.[1][3] This has been demonstrated through experiments where inhibitors of ethylene perception do not block certain ACC-induced responses.[4][18]

Ethylene-Independent ACC Signaling

Ethylene-independent ACC signaling has been implicated in:

-

Root Development: ACC can inhibit primary root growth and promote lateral root formation through mechanisms that are distinct from ethylene signaling.[19] This involves the downregulation of WOX5, a key regulator of the stem cell niche, and a group of CLE peptides.[19]

-

Pollen Tube Growth: In tomato, ACC can stimulate pollen tube growth even when ethylene receptors are blocked, suggesting a direct signaling role for ACC in this process.[18]

Visualization of Ethylene-Dependent vs. Independent ACC Signaling

Caption: A simplified comparison of ethylene-dependent and independent ACC signaling pathways.

Experimental Protocols

Quantification of ACC in Plant Tissues by LC-MS/MS

This protocol provides a general framework for the quantification of ACC. Specific parameters may need optimization based on the plant tissue and instrumentation.

1. Sample Preparation and Extraction:

- Flash-freeze approximately 10 mg of fresh plant material in liquid nitrogen and grind to a fine powder.[20][21]

- Add a cold extraction solvent (e.g., 80% acetonitrile (B52724) with 0.5% formic acid) containing a known amount of a labeled internal standard ([²H₄]ACC).[21][22]

- Homogenize the sample using a bead mill or similar equipment.

- Centrifuge at high speed (e.g., 30,000 x g) at 4°C to pellet debris.

- Collect the supernatant for analysis.

2. Sample Purification (Optional but Recommended):

- A liquid-liquid micro-extraction (LLME) with a non-polar solvent like ethyl acetate (B1210297) can be used to purify the sample and reduce matrix effects.[22]

3. LC-MS/MS Analysis:

- Chromatography: Use a suitable column for separating small polar molecules, such as a hydrophilic interaction chromatography (HILIC) or a C18 column under specific mobile phase conditions.[22]

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for ACC and the internal standard should be optimized for the instrument used.[20][22] A common transition for ACC is m/z 102.1 -> 56.1.

- Quantification: Calculate the concentration of ACC in the sample based on the ratio of the peak area of endogenous ACC to the peak area of the [²H₄]ACC internal standard, referenced against a standard curve.

Measurement of Ethylene Production by Gas Chromatography (GC)

This protocol outlines the headspace analysis of ethylene produced by plant tissues.

1. Incubation: